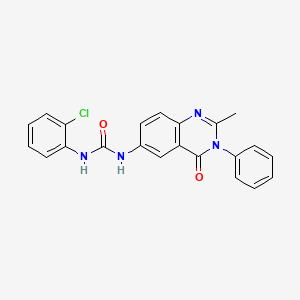
1-(2-chlorophenyl)-3-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chlorophenyl)-3-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)urea, more commonly known as CP-AMP, is a potent and selective inhibitor of cyclin-dependent kinase 4 (CDK4). CP-AMP is a small molecule inhibitor that has been developed for use in laboratory experiments to study the role of CDK4 in cell cycle regulation. CP-AMP has been used in a variety of scientific research applications, including cancer biology, neurodegenerative diseases, and aging.
科学研究应用
CP-AMP has been used in a variety of scientific research applications. It has been used to study the role of 1-(2-chlorophenyl)-3-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)urea in cell cycle regulation, as well as its role in cancer biology, neurodegenerative diseases, and aging. In cancer biology, CP-AMP has been used to study the role of 1-(2-chlorophenyl)-3-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)urea in tumorigenesis and metastasis. In neurodegenerative diseases, CP-AMP has been used to study the role of 1-(2-chlorophenyl)-3-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)urea in the development and progression of Alzheimer’s disease and Parkinson’s disease. In aging, CP-AMP has been used to study the role of 1-(2-chlorophenyl)-3-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)urea in the regulation of cellular senescence.
作用机制
CP-AMP inhibits the activity of 1-(2-chlorophenyl)-3-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)urea by binding to the ATP-binding pocket of the enzyme. This prevents the enzyme from phosphorylating its substrates, thus inhibiting its activity.
Biochemical and Physiological Effects
CP-AMP has been shown to inhibit the activity of 1-(2-chlorophenyl)-3-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)urea in a variety of cell types, including cancer cells, neurons, and fibroblasts. This inhibition of 1-(2-chlorophenyl)-3-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)urea activity has been shown to have a variety of biochemical and physiological effects. In cancer cells, CP-AMP has been shown to inhibit cell proliferation and induce apoptosis. In neurons, CP-AMP has been shown to inhibit the activity of the enzyme glycogen synthase kinase 3β, which is involved in the regulation of neuronal plasticity. In fibroblasts, CP-AMP has been shown to induce cellular senescence, which is a process involved in aging.
实验室实验的优点和局限性
The use of CP-AMP in laboratory experiments has a number of advantages. It is a small molecule inhibitor that is relatively easy to synthesize and has been shown to be effective in a variety of cell types. However, there are also some limitations to its use. CP-AMP is not a specific inhibitor of 1-(2-chlorophenyl)-3-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)urea, as it can also inhibit other CDKs. In addition, CP-AMP can be toxic to cells at high concentrations.
未来方向
The use of CP-AMP in laboratory experiments has opened up a number of potential future directions. These include the development of more specific inhibitors of 1-(2-chlorophenyl)-3-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)urea, the study of the role of 1-(2-chlorophenyl)-3-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)urea in other diseases and conditions, and the use of CP-AMP in combination with other inhibitors of 1-(2-chlorophenyl)-3-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)urea to enhance the efficacy of the inhibitor. In addition, CP-AMP could be used in combination with other drugs to enhance the efficacy of cancer therapies. Finally, CP-AMP could be used in combination with other drugs to enhance the efficacy of therapies for neurodegenerative diseases and aging.
合成方法
CP-AMP is synthesized through a multi-step process that involves the reaction of 2-chlorophenyl-3-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-ylurea with a strong base, such as sodium hydroxide or potassium hydroxide. The reaction is carried out in an aqueous solution at room temperature. The reaction is followed by purification of the product using column chromatography.
属性
IUPAC Name |
1-(2-chlorophenyl)-3-(2-methyl-4-oxo-3-phenylquinazolin-6-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN4O2/c1-14-24-19-12-11-15(25-22(29)26-20-10-6-5-9-18(20)23)13-17(19)21(28)27(14)16-7-3-2-4-8-16/h2-13H,1H3,(H2,25,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUIZURCELSEMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)NC(=O)NC3=CC=CC=C3Cl)C(=O)N1C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-1,2-oxazole-5-carboxamide](/img/structure/B6574607.png)
![N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-2-(trifluoromethyl)benzamide](/img/structure/B6574609.png)
![N'-(2,4-dimethoxyphenyl)-N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}ethanediamide](/img/structure/B6574615.png)
![N-[(4-chlorophenyl)methyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide](/img/structure/B6574627.png)
![1-(4-fluorophenyl)-N-[2-(2-methoxyphenyl)ethyl]cyclopropane-1-carboxamide](/img/structure/B6574631.png)
![N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}cyclopentanecarboxamide](/img/structure/B6574646.png)
![ethyl (2Z)-2-cyano-3-[methyl(phenyl)amino]prop-2-enoate](/img/structure/B6574649.png)
![5-bromo-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}thiophene-2-carboxamide](/img/structure/B6574650.png)

![4-{[4-(1,1-dioxo-1lambda6,2-benzothiazol-3-yl)piperazin-1-yl]methyl}benzonitrile](/img/structure/B6574654.png)
![2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-5-(4-chlorophenyl)-1-methyl-1H-imidazole](/img/structure/B6574659.png)
![3-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B6574665.png)
![3,4-difluoro-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}benzamide](/img/structure/B6574668.png)
![N-[3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]-4-(trifluoromethyl)benzamide](/img/structure/B6574690.png)